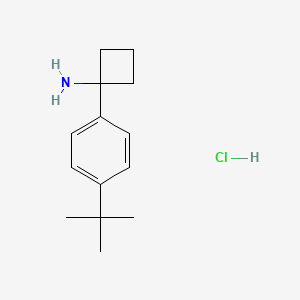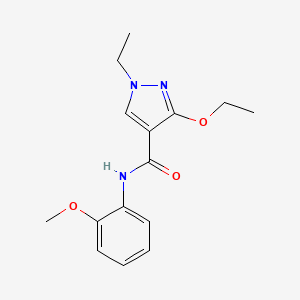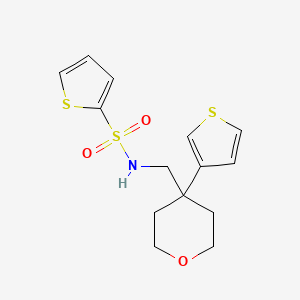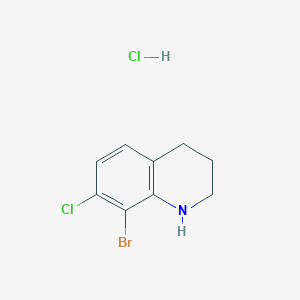![molecular formula C32H39IN2O2 B2554912 6-[(2E)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;iodide CAS No. 475114-20-6](/img/structure/B2554912.png)
6-[(2E)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2E)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;iodide is a useful research compound. Its molecular formula is C32H39IN2O2 and its molecular weight is 610.58. The purity is usually 95%.
BenchChem offers high-quality 6-[(2E)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(2E)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
Research has explored the synthesis and transformation of related indole derivatives, highlighting their potential in organic synthesis. For instance, studies on the conversion of vinylindoles into compounds with nucleophilic addition highlight the chemical reactivity and potential applications of indole derivatives in synthesizing complex molecules (Dolby & Gribble, 1968). Similarly, the synthesis of 6-Aminopropyl-6H-indolo[2,3-b]quinoxaline derivatives demonstrates the utility of indole-based reactions in producing compounds with potential biological activity (Shibinskaya et al., 2012).
Photophysical and Electrochemical Properties
Indole derivatives are also studied for their photophysical and electrochemical properties, relevant in the development of photovoltaic materials. For example, carboxylated cyanine dyes based on indole structures have been investigated for their potential to improve photoelectric conversion efficiency in dye-sensitized solar cells (Wu et al., 2009). This research suggests the applicability of such compounds in renewable energy technologies.
Nucleophilic Addition and Cyclization Reactions
Indole derivatives undergo various nucleophilic addition and cyclization reactions, important for constructing complex molecular architectures. Studies have shown that these reactions can lead to the formation of novel compounds with potential applications in medicinal chemistry and materials science (El-Samahy, 2005). The ability to manipulate indole structures through these reactions opens up possibilities for creating new molecules with tailored properties.
Encapsulation and Molecular Recognition
Research on the encapsulation of iodine species in organic salt crystal matrices demonstrates the potential of indole derivatives in host-guest chemistry (Abate et al., 2010). Such studies are crucial for developing new materials for sensing, catalysis, and separation technologies.
Propriétés
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O2.HI/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBRHOMWRPZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2E)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;iodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554833.png)


![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2554838.png)
![6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2554839.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2554842.png)
![N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2554843.png)
![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cycloheptylpropanamide](/img/structure/B2554847.png)
![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2554849.png)

